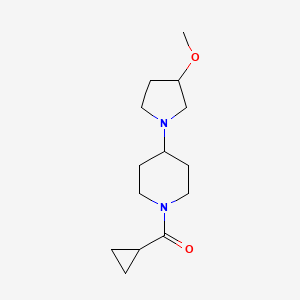
3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is commonly referred to as FLB 457 and is a selective dopamine D2/D3 receptor antagonist. The purpose of
Aplicaciones Científicas De Investigación
Radiosynthesis for PET Imaging
A significant application of compounds similar to 3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide is found in the development of PET (Positron Emission Tomography) radiotracers. For example, a study explored the radiosynthesis of a novel analog aiming to assess the GlyT-2 transporter in vivo, demonstrating the potential of such compounds in neuroimaging and the study of neurological disorders. The synthesis involved a one-pot, two-step method, yielding a product suitable for in vivo use with high radiochemical purity and specific activity (Tian et al., 2006).
Prokinetic and Antiemetic Activities
Research into N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to metoclopramide, has shown promising gastrointestinal prokinetic and antiemetic activities. This highlights the therapeutic potential of such compounds in managing gastrointestinal motility disorders and vomiting (Sakaguchi et al., 1992).
Synthesis and Evaluation for Anti-inflammatory Properties
Compounds related to 3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide have been synthesized and evaluated for their anti-inflammatory properties. This includes the study of benzamides and related structures, which are structurally similar to known anti-inflammatory agents. These studies provide insights into the chemical modifications that influence anti-inflammatory activity and the potential therapeutic applications of these compounds (Robert et al., 1994).
Electrochemical Behavior and Applications
The electrochemical behavior of derivatives of 3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide has been studied in various media, revealing insights into their redox properties and potential applications in electrochemical sensors and devices. These studies contribute to the understanding of the electrochemical characteristics of such compounds and their possible utility in analytical and bioanalytical chemistry (David et al., 1995).
Sensing and Removal of Metal Ions
Research on macromolecular luminogens related to 3-(dimethylamino)-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide has demonstrated their utility in sensing and removing metal ions like Fe(III) and Cu(II). This includes the synthesis of biocompatible polymers that can selectively detect and adsorb specific metal ions from aqueous solutions, highlighting the environmental and analytical applications of such materials (Dutta et al., 2020).
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c1-19(24-4,16-10-5-6-11-17(16)20)13-21-18(23)14-8-7-9-15(12-14)22(2)3/h5-12H,13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNSOXVPRAFJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)N(C)C)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)







![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)

![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)

